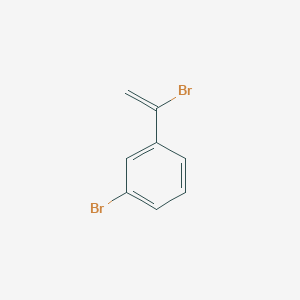

1-Bromo-3-(1-bromovinyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2 |

|---|---|

Molecular Weight |

261.94 g/mol |

IUPAC Name |

1-bromo-3-(1-bromoethenyl)benzene |

InChI |

InChI=1S/C8H6Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2 |

InChI Key |

CSAZNNGAVVNIQT-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC(=CC=C1)Br)Br |

Origin of Product |

United States |

The Strategic Importance of Halogenated Alkenes and Aryl Halides

Halogenated alkenes and aryl halides are fundamental building blocks in the toolkit of synthetic organic chemistry. frontiersin.orgncert.nic.in Their importance stems from the carbon-halogen bond, which is polarized due to the higher electronegativity of the halogen atom. quora.com This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles, facilitating a wide array of substitution reactions. quora.compatsnap.com

Aryl halides, where a halogen is directly attached to an aromatic ring, are crucial precursors for creating complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgwordpress.com They are key participants in numerous cross-coupling reactions, such as the Suzuki and Grignard reactions, which are instrumental in forming new carbon-carbon bonds. wordpress.comresearchgate.net The reactivity of aryl halides can be modulated by the nature of the halogen, with iodides generally being more reactive than bromides or chlorides. frontiersin.org

Similarly, halogenated alkenes, or vinyl halides, are versatile intermediates. frontiersin.org The halogen atom not only activates the double bond for various addition and substitution reactions but can also be exchanged for other functional groups. frontiersin.org These compounds are found in a range of biologically active molecules and are essential starting materials for metal-catalyzed cross-coupling reactions. frontiersin.org The ability to selectively manipulate the halogen on either the aromatic ring or the vinyl group makes compounds like 1-Bromo-3-(1-bromovinyl)benzene particularly interesting for constructing intricate molecular architectures.

Structural Features and Potential Reactivity of 1 Bromo 3 1 Bromovinyl Benzene

The structure of 1-Bromo-3-(1-bromovinyl)benzene is characterized by a benzene (B151609) ring substituted with a bromine atom and a 1-bromovinyl group at the meta position. This arrangement of functional groups dictates its chemical behavior and potential for synthetic applications.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H6Br2 |

| Molecular Weight | 261.94 g/mol |

| Appearance | Liquid |

The aryl bromide functionality offers a site for classic aryl halide chemistry. The carbon-bromine bond on the benzene ring is generally less reactive than an alkyl halide bond but can be activated for nucleophilic aromatic substitution, particularly with strong nucleophiles or under specific catalytic conditions. libretexts.org It is also a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

The vinyl bromide group presents a different set of reactive possibilities. The sp2-hybridized carbon attached to the bromine is also electrophilic. This site can undergo nucleophilic substitution and is a key component in reactions like the Heck and Stille couplings. The presence of the double bond also allows for addition reactions, further expanding its synthetic utility. The relative reactivity of the aryl bromide versus the vinyl bromide can often be controlled by the choice of catalyst and reaction conditions, enabling selective transformations at either position.

Positioning 1 Bromo 3 1 Bromovinyl Benzene in Advanced Chemical Research

Emerging Synthetic Strategies for Highly Functionalized Analogues

The development of novel synthetic routes to highly functionalized analogues of this compound is a dynamic area of research, driven by the demand for complex building blocks in organic synthesis. These emerging strategies often focus on the use of advanced catalytic systems to achieve high levels of regio- and stereoselectivity, enabling the introduction of a wide array of functional groups onto the core structure.

Recent progress in transition metal-catalyzed cross-coupling reactions has been particularly influential. researchgate.net Palladium-catalyzed methods, for instance, have been developed for the conversion of aryl and vinyl triflates into the corresponding bromides. researchgate.net This approach allows for the late-stage introduction of the vinyl bromide moiety, expanding the range of accessible functionalized precursors. Ruthenium-catalyzed transformations have also shown promise in converting aryl and alkenyl triflates to the corresponding halides under mild conditions. researchgate.net

A notable strategy involves the cine-substitution of vinyl bromides. rsc.orgorganic-chemistry.org In this transformation, a palladium-catalyzed C-N bond formation converts the vinyl bromide into an enamine intermediate, which then undergoes a Michael addition. rsc.orgorganic-chemistry.org This sequence results in the formation of a new carbon-carbon bond at the carbon adjacent to the original C-Br bond, offering a novel pathway to functionalization that differs from traditional ipso-substitution reactions like Suzuki and Heck couplings. organic-chemistry.org

Furthermore, stereoselective methods for the synthesis of trisubstituted vinyl bromides have been developed, which can be adapted to produce complex analogues of this compound. One such method involves the Friedel-Crafts-type addition of terminal alkynes to in situ-formed oxocarbenium ions, using magnesium bromide-diethyl etherate (MgBr₂·OEt₂) as both a Lewis acid promoter and a bromide source. nih.gov This reaction proceeds under mild conditions and provides access to (E)-trisubstituted vinyl bromides with high yields and selectivities. nih.gov The resulting products often contain additional functional groups, such as allylic ethers, which can be further elaborated. nih.gov

The functionalization of the benzene (B151609) ring itself is another key aspect of creating highly functionalized analogues. Iridium-mediated C-H activation offers a powerful tool for the direct borylation of aromatic rings. nih.govsigmaaldrich.com The resulting boronic esters can then be converted to the corresponding bromides or used in subsequent cross-coupling reactions to introduce a variety of substituents. nih.govsigmaaldrich.com

The following table summarizes some of the emerging synthetic strategies that can be applied to the synthesis of highly functionalized analogues of this compound.

| Strategy | Starting Material/Precursor | Key Reagents/Catalysts | Transformation | Key Features |

| Palladium-Catalyzed Bromination | Aryl/Vinyl Triflates | Palladium catalyst, Dialkylbiaryl phosphine (B1218219) ligands | Conversion of triflates to bromides | Good to excellent yields for a variety of substrates. researchgate.net |

| Ruthenium-Catalyzed Halogenation | Aryl/Alkenyl Triflates | [Cp*Ru(MeCN)₃]OTf, LiBr/NaI | Conversion of triflates to halides | Mild reaction conditions. researchgate.net |

| cine-Substitution | Vinyl Bromides | Palladium catalyst, Pyrrolidine, Alkylidene malonates | C-N coupling followed by Michael addition | Forms a new C-C bond adjacent to the original C-Br bond. rsc.orgorganic-chemistry.org |

| Stereoselective Synthesis of Trisubstituted Vinyl Bromides | Benzylic Acetals, Terminal Alkynes | MgBr₂·OEt₂, K₂CO₃ | Friedel-Crafts-type addition and bromination | High (E)-selectivity and yield; introduces additional functionality. nih.gov |

| Iridium-Mediated C-H Borylation | Aromatic C-H bonds | Iridium catalyst, Bis(pinacolato)diboron | Direct borylation of the aromatic ring | Allows for regioselective functionalization of the benzene ring. nih.govsigmaaldrich.com |

These advanced synthetic methodologies provide a versatile toolbox for the preparation of a diverse library of this compound analogues with tailored functionalities, opening up new avenues for their application in materials science and medicinal chemistry.

Nucleophilic Substitution Reactions Involving Bromine Centers

Nucleophilic substitution reactions on this compound can theoretically occur at either the aryl or vinyl bromine. However, direct nucleophilic aromatic substitution (SNA_r) on an unactivated aryl halide like the bromobenzene (B47551) moiety is generally difficult and requires harsh conditions, such as high temperatures and pressures, or the presence of a very strong base. libretexts.orgphiladelphia.edu.jo The mechanism for such a reaction often proceeds through an addition-elimination pathway, where a nucleophile adds to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the halide. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group can significantly accelerate this type of reaction, a condition not met by the vinyl group in this molecule. libretexts.orgphiladelphia.edu.jo

Alternatively, under extremely basic conditions, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. philadelphia.edu.joyoutube.com For instance, treatment with a strong base like sodium amide can lead to the formation of a benzyne intermediate, which is then attacked by a nucleophile. youtube.com

The vinylic bromine in the 1-bromovinyl group is also generally unreactive towards traditional nucleophilic substitution under standard S_N1 or S_N2 conditions due to the high energy of the vinylic carbocation intermediate and the strength of the C(sp²)-Br bond. However, its reactivity can be enhanced in the presence of transition metal catalysts.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. makingmolecules.commasterorganicchemistry.com The benzene ring of this compound is deactivated towards EAS due to the electron-withdrawing inductive effect of the bromine atom and the 1-bromovinyl group. Halogens are known to be deactivating yet ortho-, para-directing. masterorganicchemistry.compressbooks.pub The bromovinyl group is also expected to be deactivating. Therefore, incoming electrophiles will preferentially substitute at positions ortho and para to the bromine atom, and meta to the bromovinyl group.

The general mechanism for EAS involves the attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org This is typically the rate-determining step. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. makingmolecules.comlibretexts.org For the bromination of benzene, a Lewis acid catalyst like FeBr₃ is required to polarize the Br₂ molecule and generate a sufficiently strong electrophile. pressbooks.pub

The directing effects of the substituents on the benzene ring of this compound would lead to a mixture of products in an electrophilic substitution reaction. The bromine atom directs incoming electrophiles to the C2, C4, and C6 positions, while the 1-bromovinyl group at C3 directs to the C4 and C6 positions. Thus, substitution is most likely to occur at the C4 and C6 positions, which are para and ortho to the bromine atom, respectively, and meta to the bromovinyl group.

Organometallic Reactions and Advanced Cross-Coupling Chemistry

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the aryl and vinyl bromides can potentially allow for selective coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Both the aryl and vinyl bromide moieties of this compound can participate in Suzuki-Miyaura coupling reactions. The choice of reaction conditions, including the catalyst, ligand, and base, can influence the chemoselectivity of the coupling. For instance, specific catalyst systems have been developed for the efficient coupling of ortho-bromoanilines. nih.govrsc.orgresearchgate.net It is plausible that by carefully tuning the reaction parameters, one could selectively couple at either the aryl or vinyl position. The reaction is compatible with a wide range of functional groups and has been used in the synthesis of complex molecules, including pharmaceuticals. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl and Vinyl Bromides

| Organohalide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst I / H₂O/TBAB/K₂CO₃ | 1-(4-Biphenylyl)-1-octyne | 92 | researchgate.net |

| 1-Bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst I / H₂O/TBAB/K₂CO₃ | 1-(3'-Chloro-4-biphenylyl)-1-octyne | 91 | researchgate.net |

| ortho-Bromoaniline derivative | Various boronic esters | CataXCium A Pd G3 | Various coupled products | Good to excellent | nih.govresearchgate.net |

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for the formation of C(sp²)-C(sp) bonds and can be carried out under mild conditions. wikipedia.orglibretexts.org this compound can undergo Sonogashira coupling at both bromine centers. The relative reactivity of aryl versus vinyl halides in Sonogashira coupling can be influenced by the reaction conditions, potentially allowing for selective alkynylation. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Examples of Sonogashira Coupling with Aryl and Vinyl Halides

| Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(OAc)₂ / Ligand | 1-Bromo-2-(phenylethynyl)benzene | - | rsc.org |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) / Cu₂O on alumina | 4-Methyl-1-(phenylethynyl)benzene | <2 (batch) | rsc.org |

| Aryl Halides | Terminal Alkynes | Pd(OAc)₂ / Ferrocenyl Ligand | Various alkynes | - | nih.gov |

The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org It is a versatile reaction with a broad scope, and both sp²-hybridized aryl and vinyl halides are suitable substrates. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The chemoselective Stille coupling of 1,1-dibromo-1-alkenes has been studied, demonstrating that reaction conditions can direct the outcome. nih.gov

The Heck reaction is a palladium-catalyzed vinylation of an aryl or vinyl halide with an alkene. beilstein-journals.org This reaction is a powerful method for forming C-C bonds and creating substituted alkenes. beilstein-journals.org The reaction of this compound in a Heck reaction could lead to various products depending on which bromine atom reacts and whether intramolecular reactions occur. The use of additives like tetrabutylammonium (B224687) bromide (TBAB) can suppress dehalogenation side reactions. beilstein-journals.org

Table 3: Examples of Stille and Heck Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Stille | 1,1-Dibromo-1-alkenes | Aryl- and vinylstannanes | Pd(0) / Tris(2-furyl)phosphine | (Z)-Bromoalkenes | Good to excellent | nih.gov |

| Stille | Bromo-1-methylpyridinium salts | Heteroarylstannanes | Pd(PPh₃)₄ / CuI / DMF | Coupled products | Variable | researchgate.net |

| Heck | 3-Bromoindazoles | Olefins | Pd(OAc)₂ / NaBr / TBAB | 3-Vinylindazoles | Good to excellent | beilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. nih.govchemspider.com This reaction is of great importance in medicinal chemistry and materials science. This compound can be functionalized using this methodology to introduce various amine-containing moieties. The reaction conditions, particularly the choice of palladium precatalyst, phosphine ligand, and base, are crucial for achieving high yields and can be optimized for specific substrates. nih.gov

Table 4: Examples of Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos / t-BuOLi | N-Phenylcarbazole | - | nih.gov |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos / t-BuONa | Triphenylamine | - | nih.gov |

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOBu-t | Diamine derivative | 60 | chemspider.com |

Copper-Catalyzed Cyanomethylation Studies

While specific studies on the copper-catalyzed cyanomethylation of this compound are not extensively documented in the literature, the reactivity of similar substrates in copper-catalyzed reactions allows for informed predictions. Copper-catalyzed reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds, are well-established in organic synthesis.

In a hypothetical copper-catalyzed cyanomethylation, it is anticipated that the reaction would preferentially occur at the vinyl bromide position. This is due to the generally higher reactivity of vinyl halides compared to aryl halides in many copper-catalyzed cross-coupling reactions. The mechanism would likely involve the oxidative addition of the copper(I) catalyst to the carbon-bromine bond of the vinyl group, followed by reductive elimination to form the cyanomethylated product.

A plausible reaction scheme would involve a copper(I) cyanide complex as the active catalytic species. This complex would then react with this compound to yield 3-(1-cyanovinyl)-1-bromobenzene. Key to this transformation is the ability of the copper catalyst to facilitate the coupling of the cyanomethyl group to the vinyl carbon.

| Reactant | Catalyst System | Expected Product |

| This compound | CuCN / Ligand | 3-(1-Cyanovinyl)-1-bromobenzene |

Further research in this area would be necessary to optimize reaction conditions, such as the choice of ligand, solvent, and temperature, to achieve high yields and selectivity.

Radical Reaction Pathways and Their Stereochemical Outcomes

The stereochemistry of radical reactions is a critical aspect of organic synthesis, though often challenging to control. researchgate.net Radical reactions are frequently not stereoselective, which can be a significant drawback when a specific stereoisomer is the target. youtube.com

In the context of this compound, radical addition to the vinyl group would likely proceed through a radical intermediate at the benzylic position. This position is favored due to the resonance stabilization afforded by the adjacent benzene ring. youtube.com However, the formation of this planar or rapidly inverting radical intermediate typically leads to a racemic or diastereomeric mixture of products, as the incoming radical has an equal probability of attacking from either face of the molecule. youtube.com

For instance, the radical addition of a species 'X•' to the vinyl group would generate a benzylic radical. Subsequent abstraction of an atom or group would lead to the final product. Due to the nature of the radical intermediate, if a new stereocenter is formed, a mixture of enantiomers or diastereomers is expected. youtube.com

| Starting Material | Reaction Type | Key Intermediate | Expected Stereochemical Outcome |

| This compound | Radical Addition | Benzylic Radical | Racemic or Diastereomeric Mixture |

Achieving stereoselectivity in such radical reactions often requires the use of chiral auxiliaries or catalysts, an area of ongoing research in organic chemistry. researchgate.net

Cycloaddition Reactions of the Vinyl Moiety

The vinyl group in this compound is a potential dienophile or dipolarophile for various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In a Diels-Alder reaction, the vinyl group could react with a suitable diene to form a six-membered ring. The electronic nature of the vinyl group, influenced by the bromine atom and the bromo-substituted phenyl ring, would affect its reactivity. The electron-withdrawing effect of the bromine atom could enhance the dienophilic character of the vinyl group.

Similarly, in 1,3-dipolar cycloadditions, the vinyl moiety can react with 1,3-dipoles like azides, nitrile oxides, or nitrones to furnish five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these cycloadditions would be governed by both steric and electronic factors of the reacting partners.

| Reaction Type | Reacting Partner | Potential Product Class |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Substituted Triazoline |

The specific conditions and outcomes of such reactions with this compound would require experimental verification.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

To fully understand the reaction mechanisms of this compound, a combination of kinetic and spectroscopic analyses would be indispensable.

Kinetic studies would involve monitoring the reaction progress over time under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature) to determine the reaction order and activation parameters. This data provides crucial insights into the rate-determining step and the composition of the transition state.

Spectroscopic techniques are vital for identifying intermediates and characterizing final products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to determine the structure of the products and to potentially observe reaction intermediates.

Infrared (IR) spectroscopy could be employed to follow the disappearance of starting material functional groups (e.g., C=C of the vinyl group) and the appearance of new functional groups in the product. The NIST WebBook provides IR spectral data for the related compound 3-bromostyrene (B1266119), which can serve as a reference. nist.gov

Mass spectrometry would be used to confirm the molecular weight of the products and to gain structural information from fragmentation patterns.

For instance, in a copper-catalyzed cyanomethylation, in-situ IR or NMR spectroscopy could potentially detect the formation of a copper-vinyl intermediate. Similarly, in radical reactions, techniques like electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize radical intermediates. The analysis of molecules like 1-bromo-3-fluorobenzene (B1666201) using microwave spectroscopy highlights the power of spectroscopic methods in determining molecular structure with high precision. furman.edu

| Analytical Technique | Information Gained |

| Kinetic Studies | Reaction rates, rate laws, activation parameters |

| NMR Spectroscopy | Structural elucidation of products and intermediates |

| IR Spectroscopy | Functional group analysis |

| Mass Spectrometry | Molecular weight and structural confirmation |

| EPR Spectroscopy | Detection and characterization of radical species |

A comprehensive application of these analytical methods would be essential to build a complete mechanistic picture for the reactions of this compound.

In-depth Analysis of this compound in Advanced Scientific Research

Detailed exploration of the applications of this compound in the realms of advanced organic synthesis and materials science reveals a highly specialized yet significant role for this unique chemical compound. This article delves into its utility as a critical building block for complex molecules, a precursor to diverse heterocyclic systems, and a foundational component in the development of novel organic materials.

Applications of 1 Bromo 3 1 Bromovinyl Benzene in Advanced Organic Synthesis and Materials Science Research

The strategic placement of bromine atoms on both the vinyl group and the benzene (B151609) ring of 1-Bromo-3-(1-bromovinyl)benzene imparts a versatile reactivity profile, making it a valuable tool for chemists. The presence of two distinct carbon-bromine bonds, one vinylic and one aromatic, allows for selective and sequential chemical transformations, providing a pathway to intricate molecular designs.

In the field of organic synthesis, this compound serves as a pivotal intermediate in the construction of complex organic molecules. Its utility is particularly evident in cross-coupling reactions, where the differential reactivity of the vinylic and aryl bromides can be exploited. For instance, palladium-catalyzed reactions such as the Suzuki or Stille coupling can be selectively performed at one of the bromine sites, leaving the other available for subsequent functionalization. This stepwise approach allows for the controlled assembly of polysubstituted aromatic and vinyl systems, which are common motifs in pharmaceuticals, agrochemicals, and natural products.

Research has demonstrated that under specific catalytic conditions, the vinylic C-Br bond can be preferentially coupled, followed by a reaction at the aromatic C-Br bond, or vice versa. This controllable reactivity is crucial for the efficient synthesis of target molecules with a high degree of structural complexity.

The unique structural features of this compound also make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The vinyl bromide moiety can participate in a range of cyclization reactions. For example, it can undergo intramolecular Heck reactions or be involved in transition-metal-catalyzed annulation processes to form fused ring systems.

Furthermore, the bromine atoms can be converted into other functional groups, such as amines, azides, or alkynes, which can then participate in cyclization reactions to form nitrogen-, oxygen-, or sulfur-containing heterocycles. These heterocyclic frameworks are of immense interest due to their prevalence in biologically active molecules and functional materials.

The application of this compound extends into the realm of materials science, where it is utilized in the synthesis of novel organic materials and polymers with tailored properties.

The vinyl bromide functionality of this compound makes it an excellent monomer or building block for the synthesis of conjugated polymers, specifically polyenes and eneynes. These materials are of significant interest due to their unique electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Through polymerization reactions like Sonogashira or Heck coupling, the compound can be incorporated into polymer backbones, creating extended π-conjugated systems. The presence of the bromo-substituted benzene ring allows for further modification of the polymer's properties, such as solubility, thermal stability, and electronic energy levels.

Table 1: Examples of Polyene and Eneyne Systems Synthesized Using this compound Derivatives

| Polymer/System | Synthetic Method | Potential Application |

| Phenyl-substituted Poly(vinylene) | Heck Coupling | Organic Semiconductors |

| Aryl-alkynyl Conjugated Polymer | Sonogashira Coupling | Organic Photovoltaics |

| Branched Enyne Oligomers | Stepwise Cross-Coupling | Non-linear Optics |

While direct studies on this compound for ion beam induced deposition (IBID) are not extensively documented, research on closely related compounds like 2-bromovinylbenzene provides valuable insights. In IBID, a focused ion beam is used to decompose a precursor gas, leading to the deposition of a thin film. The presence of a vinyl group and a bromine atom in these precursors is believed to influence the deposition process and the properties of the resulting carbonaceous films.

The vinyl group can facilitate polymerization upon ion beam irradiation, contributing to film growth. The bromine atom, being a heavy element, can affect the sputtering and deposition rates. It is hypothesized that the use of precursors like this compound in IBID could lead to the formation of carbon films with unique properties, potentially with incorporated bromine atoms influencing their electronic or optical characteristics. Further research in this area could unveil novel applications for this compound in nanofabrication.

The versatility of this compound is further highlighted by its use in the design and synthesis of functionalized derivatives for specific research purposes. The two bromine atoms serve as handles for introducing a wide array of functional groups. This allows researchers to fine-tune the steric and electronic properties of the molecule to suit a particular application.

For example, by replacing the bromine atoms with fluorescent moieties, molecular probes can be developed. Alternatively, introducing groups that can self-assemble can lead to the creation of supramolecular structures or liquid crystals. The ability to create a library of derivatives from this single precursor makes it a powerful platform for fundamental and applied chemical research.

Advanced Characterization Techniques for Structural and Electronic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 1-Bromo-3-(1-bromovinyl)benzene, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to their meta-substitution pattern. The two geminal vinylic protons would likely appear as two distinct doublets in the olefinic region (typically δ 5.5-6.5 ppm), with their non-equivalence arising from the bromine substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. One would expect to see distinct signals for the two vinylic carbons and the six aromatic carbons. The carbon atoms attached to bromine would exhibit characteristic chemical shifts.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (multiplets) | 125 - 135 |

| Vinylic CH₂ | 5.5 - 6.5 (doublets) | 115 - 125 |

| Aromatic C-Br | - | 120 - 130 |

| Vinylic C-Br | - | 130 - 140 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and vinylic protons, C=C stretching for the aromatic ring and the vinyl group, and the C-Br stretching vibrations. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds, which often give rise to strong Raman signals.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The presence of two bromine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This would lead to a distinctive M, M+2, and M+4 peak pattern for the molecular ion.

The fragmentation pattern would likely involve the loss of bromine atoms and potentially the vinyl group, providing further confirmation of the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, C₈H₆Br₂, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS analysis of this compound would be crucial for assessing its purity and for separating it from any potential isomers that might be present as byproducts of its synthesis. The retention time from the GC would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum of the eluting peak would confirm its identity.

Computational Chemistry and Density Functional Theory (DFT) Studies on Reactivity and Structure

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can be employed to predict the optimized geometry, spectroscopic properties (NMR, IR, Raman), and electronic structure of this compound. nih.govresearchgate.netscielo.br These theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity, such as the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Future Research Directions and Unexplored Potential

Development of More Sustainable and Greener Synthetic Routes

The synthesis of halogenated organic compounds often involves reagents and conditions that raise environmental concerns. Future research should prioritize the development of more sustainable and eco-friendly methods for the preparation of 1-Bromo-3-(1-bromovinyl)benzene. Traditional bromination methods often utilize molecular bromine, which is hazardous and can lead to the formation of undesirable byproducts. cambridgescholars.com

Key areas for investigation include:

Use of Solid-Supported Brominating Agents: Exploring the use of solid-supported reagents could simplify purification processes and minimize waste generation.

Alternative Bromine Sources: Investigating milder and more selective brominating agents, such as N-bromosuccinimide (NBS), in conjunction with green catalysts could offer a safer and more efficient alternative to liquid bromine. cambridgescholars.comsdu.edu.cn The Wohl-Ziegler bromination, which employs NBS, is a well-established method for benzylic bromination and could be adapted for vinyl group functionalization under environmentally benign conditions. sdu.edu.cn

Solvent-Free or Green Solvent Systems: The development of synthetic protocols that operate in the absence of volatile organic solvents or utilize green solvents like water or ionic liquids would significantly enhance the environmental profile of the synthesis. researchgate.net Research into methods using hydrobromic acid and hydrogen peroxide as a brominating system also presents a more environmentally friendly alternative. nih.govresearchgate.net

Investigation of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency is paramount in the synthesis of this compound to ensure the desired isomer is produced with minimal byproducts. The investigation of novel catalytic systems is crucial in this regard.

Future research could focus on:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have shown promise in the synthesis of vinyl-substituted aromatics. dicp.ac.cn Exploring palladium catalysts for the direct C-H vinylation of 1,3-dibromobenzene (B47543) or the selective bromination of 3-bromostyrene (B1266119) could lead to highly efficient synthetic routes.

Iron Catalysis: Iron-based catalysts are attractive due to their low cost and low toxicity. Recent advancements in iron-catalyzed C-H bromination offer a promising avenue for the selective functionalization of the vinyl group in 3-bromostyrene. sdu.edu.cn

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool in organic synthesis. Investigating photocatalytic systems for the bromination of 3-bromostyrene could provide a mild and selective method for the synthesis of the target compound.

A comparative look at potential catalytic approaches is presented in the table below.

| Catalytic System | Potential Advantages | Research Focus |

| Palladium-based | High efficiency and selectivity in cross-coupling reactions. dicp.ac.cn | Development of ligands to control regioselectivity; optimization of reaction conditions for C-H activation. |

| Iron-based | Low cost, low toxicity, and environmentally benign. sdu.edu.cn | Exploration of different iron salts and ligands for enhanced reactivity and selectivity. |

| Photocatalysis | Mild reaction conditions, high selectivity, and use of a renewable energy source. | Screening of photosensitizers and optimization of light source and reaction time. |

Exploration of New Mechanistic Pathways

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting reactivity. Future research should aim to elucidate the mechanistic details of the formation of this compound.

Key areas of mechanistic investigation include:

Electrophilic Addition vs. Radical Pathways: The bromination of the vinyl group in 3-bromostyrene can potentially proceed through either an electrophilic addition mechanism or a radical pathway. Detailed mechanistic studies, including kinetic analysis and the use of radical scavengers, are needed to distinguish between these pathways under different reaction conditions. The mechanism of electrophilic bromination of benzene (B151609) involves the formation of a Wheland intermediate. youtube.com

Role of the Catalyst: For catalyzed reactions, it is crucial to understand the role of the catalyst in activating the substrate and the brominating agent. This includes identifying the active catalytic species and characterizing key intermediates in the catalytic cycle. For instance, in iron-catalyzed bromination, an iron(II)/iron(III) cycle is often proposed. sdu.edu.cn

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanism, including the structures of transition states and the energetics of different reaction pathways. researchgate.netresearchgate.netresearchgate.net Such studies can help in rationalizing experimental observations and guiding the design of more efficient synthetic strategies. Quantum chemical calculations have been used to study the noncatalytic bromination of benzene, revealing the involvement of bromine clusters. researchgate.net

Expanded Applications in Emerging Fields of Chemical Science

The unique structure of this compound, featuring two distinct bromine atoms with different reactivities, makes it a promising building block for the synthesis of more complex molecules and materials.

Potential applications to be explored include:

Polymer Chemistry: The vinyl group can participate in polymerization reactions, leading to the formation of novel functional polymers. The presence of bromine atoms would allow for post-polymerization modifications, such as cross-linking or the introduction of other functional groups, to tailor the material properties.

Materials Science: The compound could serve as a precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromo substituents can be utilized for further functionalization through cross-coupling reactions to construct extended π-conjugated systems.

Medicinal Chemistry: The dibrominated scaffold could be a starting point for the synthesis of biologically active molecules. The bromine atoms can be replaced with various pharmacophores through nucleophilic substitution or cross-coupling reactions to generate a library of compounds for drug discovery. Site-selective C-H bromination is a valuable tool for the late-stage functionalization of complex molecules. nih.gov

Theoretical and Computational Predictions for Undiscovered Reactivity

Theoretical and computational chemistry can play a predictive role in uncovering new reactivity patterns and potential applications for this compound.

Future computational studies could focus on:

Reactivity Mapping: DFT calculations can be used to map the electron density and predict the most reactive sites for both electrophilic and nucleophilic attack. This can guide the design of selective functionalization reactions.

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of the compound and its derivatives. researchgate.netresearchgate.net

Virtual Screening for Biological Activity: The structure of this compound can be used as a scaffold for in silico screening against various biological targets to identify potential lead compounds for drug development.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-(1-bromovinyl)benzene?

The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, analogous compounds like 1-Bromo-3-(hexyloxy)benzene are synthesized via electrophilic aromatic substitution or coupling reactions. A multi-step approach may include:

- Step 1: Bromination of a vinyl-substituted benzene precursor using reagents like Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce the first bromine .

- Step 2: A second bromination or cross-coupling (e.g., Heck reaction) to install the bromovinyl group, leveraging palladium catalysts under controlled temperatures (60–90°C) . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical to minimize side products like di-brominated isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR: To identify electronic environments of protons and carbons. The bromine atom deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for vinyl protons) .

- GC-MS/EI-MS: For molecular ion ([M]⁺) identification and fragmentation analysis, particularly useful for verifying purity .

- IR Spectroscopy: To detect functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) . Cross-validation with elemental analysis ensures structural accuracy.

Q. How should researchers handle and store this compound to ensure stability?

- Storage: In amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption .

- Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles). Quench residual reactivity with sodium thiosulfate solutions during waste disposal .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., bromine, vinyl) influence the compound’s reactivity in cross-coupling reactions?

The bromine atom activates the benzene ring toward electrophilic substitution by withdrawing electron density, while the bromovinyl group enhances susceptibility to nucleophilic attack. This dual effect enables:

- Suzuki-Miyaura Coupling: Pd-catalyzed reactions with boronic acids, where the bromine acts as a leaving group .

- Radical Reactions: Initiation via bromine abstraction under UV light, useful for polymer or dendrimer synthesis . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at reaction sites .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological strategies include:

- Control Experiments: Replicate reported conditions while varying parameters (e.g., catalyst loading, solvent) to identify critical factors .

- In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and side reactions .

- Statistical Analysis: Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry) and validate reproducibility .

Q. What applications does this compound have in synthesizing complex organic molecules?

It serves as a versatile building block in:

- Pharmaceuticals: Synthesis of kinase inhibitors via sequential cross-coupling to introduce heterocycles .

- Materials Science: Preparation of conjugated polymers for optoelectronics, leveraging the vinyl group’s π-orbital overlap .

- Metal-Organic Frameworks (MOFs): Functionalization of aromatic linkers for gas adsorption .

Q. What experimental designs are optimal for studying substituent effects on reaction mechanisms?

- Comparative Studies: Synthesize analogs (e.g., replacing bromine with chlorine) and compare kinetics via stopped-flow NMR .

- Isotopic Labeling: Use deuterated solvents (e.g., CD₃CN) to trace hydrogen/deuterium exchange in mechanistic pathways .

- Single-Crystal XRD: Resolve steric effects of substituents on transition-state geometries .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories (e.g., polar vs. nonpolar solvents) .

- Density Functional Theory (DFT): Calculate activation energies for competing pathways (e.g., oxidative addition vs. radical pathways) .

- Docking Studies: Predict binding affinity in biological systems (e.g., enzyme inhibition) using software like AutoDock .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.